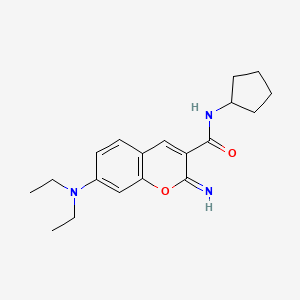
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as CERC-501, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as kappa opioid receptor antagonists, which have been shown to have promising therapeutic effects in a variety of conditions.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is based on its ability to block the kappa opioid receptor. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and reward pathways. By blocking this receptor, this compound may be able to modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce a variety of biochemical and physiological effects. One of the most notable effects is its ability to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce stress-induced reinstatement of drug-seeking behavior. In addition, this compound has been shown to produce analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is its high selectivity for the kappa opioid receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One potential direction is the development of more potent analogs of this compound. Another potential direction is the investigation of its therapeutic potential in other conditions, such as anxiety and depression. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 7-amino-2H-chromene-3-carboxylic acid. The next step involves the protection of the amino group with a suitable protecting group. This is followed by the reaction of the protected amino acid with cyclopentyl magnesium bromide to give the corresponding cyclopentyl amide. The final step involves the removal of the protecting group and the introduction of the diethylamino group to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising applications of this compound is in the treatment of addiction and substance abuse disorders. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, this compound may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-7-(diethylamino)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22(4-2)15-10-9-13-11-16(18(20)24-17(13)12-15)19(23)21-14-7-5-6-8-14/h9-12,14,20H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKIIKNSGKOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)
